molecular formula C18H16BrFN2O3 B2416189 8-bromo-3-(3-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899962-71-1

8-bromo-3-(3-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2416189
CAS RN: 899962-71-1
M. Wt: 407.239
InChI Key: SCKRMVFOPFODPS-UHFFFAOYSA-N
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Description

8-bromo-3-(3-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C18H16BrFN2O3 and its molecular weight is 407.239. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-3-(3-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-3-(3-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Transformations

The compound undergoes various chemical transformations, which are significant in research. For instance, Sedova et al. (2017) observed that in DMSO solution, compounds like 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one undergo slow isomerization, forming mixtures with 4-(5-bromo-2-hydroxyphenyl)-3,4-dihydropyrimidin-2(1Н)-one. These transformations are crucial for understanding the stability and reactivity of the compound in different solvents (Sedova, Krivopalov, & Shkurko, 2017).

Synthesis and Intramolecular Conversion

Another aspect of this compound is its synthesis and intramolecular conversion. Sedova et al. (2014) described the Biginelli reaction of 5-R-salicylic aldehydes with nitroacetone and urea, leading to the formation of diastereomers of 8-R-2-methyl-11-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one. These diastereomers undergo oxadiazocine ring opening, demonstrating the compound's dynamic behavior in different conditions (Sedova, Krivopalov, Gatilov, & Shkurko, 2014).

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure and Hirshfeld surface analysis of derivatives of this compound offer insights into its molecular arrangement and interactions. Gumus et al. (2019) analyzed the crystals of derivatives such as 9-bromo-2,5-dimethyl-11,12-dihydro-5H-5,11-methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine, providing valuable data on molecular bonding and structure (Gumus et al., 2019).

Antibacterial Activity

Research has also explored the antibacterial activity of related compounds. For example, Rai et al. (2009) synthesized a series of novel compounds, including those with structural similarities to 8-bromo-3-(3-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one, and evaluated their antibacterial activity. Such studies are crucial for understanding the potential biomedical applications of these compounds (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

properties

IUPAC Name

4-bromo-10-(3-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O3/c1-18-9-14(13-6-10(19)7-15(24-2)16(13)25-18)21-17(23)22(18)12-5-3-4-11(20)8-12/h3-8,14H,9H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKRMVFOPFODPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-3-(3-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

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